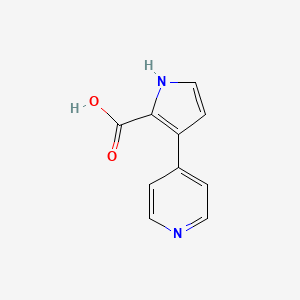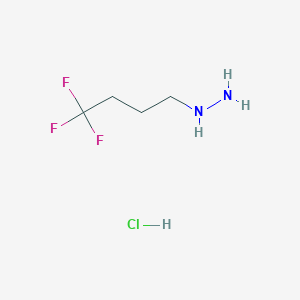
(4,4,4-Trifluorobutyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Trifluorobutyl)hydrazine hydrochloride is a chemical compound with the molecular formula C4H10N2Cl1F3. It is a solid substance known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of trifluoromethyl groups, which impart distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,4-Trifluorobutyl)hydrazine hydrochloride typically involves the reaction of 4,4,4-trifluorobutylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4,4-Trifluorobutylamine+Hydrazine+Hydrochloric Acid→(4,4,4-Trifluorobutyl)hydrazine hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: (4,4,4-Trifluorobutyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutyl oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
(4,4,4-Trifluorobutyl)hydrazine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4,4-Trifluorobutyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and stability. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (Cyclobutylmethyl)hydrazine hydrochloride
- Phenethyl-hydrazine hydrochloride
- 4,4,4-Trifluorobutyric acid
Comparison: (4,4,4-Trifluorobutyl)hydrazine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties compared to other hydrazine derivatives. These groups enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H10ClF3N2 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
4,4,4-trifluorobutylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c5-4(6,7)2-1-3-9-8;/h9H,1-3,8H2;1H |
InChI Key |
RUTGHRIPOYACIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


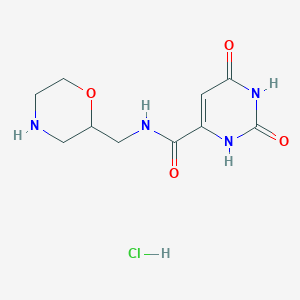
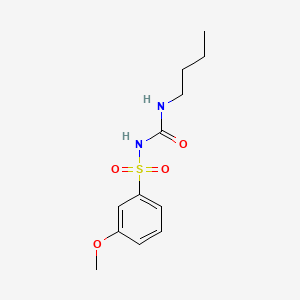
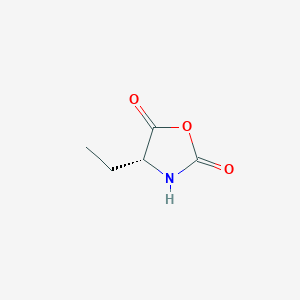
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
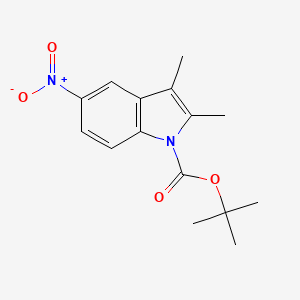
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)

![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)
